molecular formula C8H17Cl2NO B11891037 3-Chloro-2-(piperidin-4-yl)propan-1-ol hydrochloride CAS No. 1356087-50-7

3-Chloro-2-(piperidin-4-yl)propan-1-ol hydrochloride

Cat. No.: B11891037
CAS No.: 1356087-50-7
M. Wt: 214.13 g/mol
InChI Key: MDJBISZJOOIVFJ-UHFFFAOYSA-N
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Description

3-Chloro-2-(piperidin-4-yl)propan-1-ol hydrochloride is a chemical compound that features a piperidine ring, a chlorinated propanol moiety, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(piperidin-4-yl)propan-1-ol hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Hydroxylation: The hydroxyl group is introduced via hydrolysis or alcohol addition reactions.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the hydroxyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or reduced alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Chloro-2-(piperidin-4-yl)propan-1-ol hydrochloride has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(piperidin-4-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and chlorinated propanol moiety contribute to its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Biperiden Hydrochloride: A cholinolytic used to treat Parkinson’s disease.

    Triperiden Hydrochloride: A structural isomer of biperiden with similar pharmacological properties.

    3-(Piperidin-1-yl)propan-1-ol: A related compound with a similar structure but lacking the chlorine atom.

Uniqueness

3-Chloro-2-(piperidin-4-yl)propan-1-ol hydrochloride is unique due to its specific combination of a piperidine ring, chlorinated propanol moiety, and hydrochloride salt. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1356087-50-7

Molecular Formula

C8H17Cl2NO

Molecular Weight

214.13 g/mol

IUPAC Name

3-chloro-2-piperidin-4-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C8H16ClNO.ClH/c9-5-8(6-11)7-1-3-10-4-2-7;/h7-8,10-11H,1-6H2;1H

InChI Key

MDJBISZJOOIVFJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(CO)CCl.Cl

Origin of Product

United States

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